4-Methyl-2-propenyl-1,3-dioxolane
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Overview
Description
4-Methyl-2-propenyl-1,3-dioxolane is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.172 g/mol . It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-propenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of formaldehyde and a catalyst in a reactor, followed by heating to specific temperatures . The process may also include the use of molecular sieves or orthoesters for effective water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propenyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is stable against nucleophiles and bases but can be deprotected by acid-catalyzed transacetalization or hydrolysis in wet solvents or aqueous acid .
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-2-propenyl-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-propenyl-1,3-dioxolane involves its ability to form stable cyclic structures through acetalization and ketalization reactions . These reactions protect carbonyl groups from undergoing unwanted transformations during chemical processes. The compound’s molecular targets include carbonyl compounds, and its pathways involve the formation of cyclic acetals and ketals .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring structure.
2-Ethyl-4-methyl-1,3-dioxolane: A similar compound with an ethyl group instead of a propenyl group.
4-Methyl-1,3-dioxolan-2-one: A related compound with a different substitution pattern.
Uniqueness
4-Methyl-2-propenyl-1,3-dioxolane is unique due to its specific propenyl substitution, which imparts distinct reactivity and stability compared to other dioxolanes . This uniqueness makes it valuable in applications requiring selective protection and deprotection of carbonyl groups .
Properties
CAS No. |
6413-13-4 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-methyl-2-[(E)-prop-1-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C7H12O2/c1-3-4-7-8-5-6(2)9-7/h3-4,6-7H,5H2,1-2H3/b4-3+ |
InChI Key |
NYZXENUZCWUIJS-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C1OCC(O1)C |
Canonical SMILES |
CC=CC1OCC(O1)C |
Origin of Product |
United States |
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